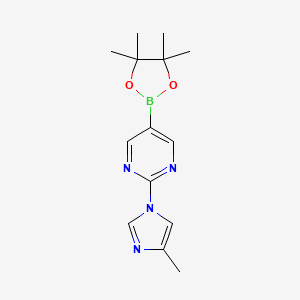
1-(3-Chlorophenyl)pyrazole-4-boronic acid
Übersicht
Beschreibung
1-(3-Chlorophenyl)pyrazole-4-boronic acid is a chemical compound with the molecular formula C9H8BClN2O2 . It has a molecular weight of 222.44 and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 1-(3-Chlorophenyl)pyrazole-4-boronic acid is 1S/C9H8BClN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H . The canonical SMILES representation is B(C1=CN(N=C1)C2=CC(=CC=C2)Cl)(O)O .Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)pyrazole-4-boronic acid is a solid at room temperature . It has a molecular weight of 222.44 g/mol and a topological polar surface area of 58.3 Ų .Wissenschaftliche Forschungsanwendungen
Specific Application: Transition Metal Chemosensors
- Scientific Field: Chemistry, specifically the development of transition metal chemosensors .
- Summary of the Application: Pyrazoles and their derivatives, including “1-(3-Chlorophenyl)pyrazole-4-boronic acid”, are used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors have remarkable photophysical properties, pH sensitivity, solvatochromic behavior, ion detection capabilities, high quantum yields, and nonlinear optical behavior .
- Results/Outcomes: Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn2+ and Fe3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
Suzuki-Miyaura Coupling
- Summary of the Application: The Suzuki-Miyaura coupling is a type of chemical reaction where an organoboron compound is cross-coupled with an organic halide in the presence of a palladium catalyst . “1-(3-Chlorophenyl)pyrazole-4-boronic acid” can be used as the organoboron reagent in this reaction .
- Results/Outcomes: The Suzuki-Miyaura coupling is a widely-used reaction in organic chemistry for the formation of carbon-carbon bonds . The outcomes of the reaction depend on the specific organic halide used.
Synthesis of Biologically Active Compounds
- Summary of the Application: “1-(3-Chlorophenyl)pyrazole-4-boronic acid” can be used in the synthesis of various biologically active compounds .
- Results/Outcomes: The specific outcomes depend on the particular biologically active compound being synthesized. These compounds could potentially have applications in the development of new drugs or treatments .
1,4-Conjugate Addition Reactions
- Summary of the Application: “1-(3-Chlorophenyl)pyrazole-4-boronic acid” can be used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
- Results/Outcomes: The specific outcomes depend on the particular ethenesulfonamide used. The resulting arylethanesulfonamides could potentially have applications in the development of new drugs or treatments .
Cross-Coupling Reactions
- Summary of the Application: “1-(3-Chlorophenyl)pyrazole-4-boronic acid” can be used in cross-coupling reactions with diazoesters or potassium cyanate .
- Results/Outcomes: The specific outcomes depend on the particular diazoester or potassium cyanate used. The resulting compounds could potentially have applications in the development of new drugs or treatments .
Synthesis of Biarylketones and Phthalides
- Summary of the Application: “1-(3-Chlorophenyl)pyrazole-4-boronic acid” can be used in the synthesis of biarylketones and phthalides .
- Results/Outcomes: The specific outcomes depend on the particular biarylketone or phthalide being synthesized. These compounds could potentially have applications in the development of new drugs or treatments .
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(3-chlorophenyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BClN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIIJLJSZUIAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674334 | |
| Record name | [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)pyrazole-4-boronic acid | |
CAS RN |
1072945-88-0 | |
| Record name | B-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorophenyl)pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)
![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)
![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)







![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
